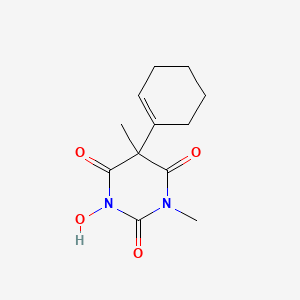
3-Hydroxyhexobarbital
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-hydroxyhexobarbital is a member of the class of barbiturates that is pyrimidine-2,4,6(1H,3H,5H)-trione substituted by a cyclohex-1-en-1-yl group at position 5, a hydroxy group at position 1 and methyl groups at positions 3 and 5.
科学的研究の応用
Pharmacological Applications
Short-acting Hypnotic Properties
3-Hydroxyhexobarbital is primarily studied for its role as a metabolite of hexobarbital, a short-acting hypnotic agent. Research indicates that it is involved in the modulation of sleep and sedation through interactions with the central nervous system. Its pharmacological effects are mediated by its conversion from hexobarbital via cytochrome P450 enzymes, which highlights its significance in understanding drug metabolism and efficacy .
Metabolic Pathways
The metabolic pathways of hexobarbital leading to this compound have been elucidated through various studies. For instance, stereoselective metabolism has been observed where different enantiomers of hexobarbital preferentially convert into specific hydroxy derivatives. This stereoselectivity plays a crucial role in determining the pharmacokinetic profiles of the drug and its metabolites .
Toxicological Studies
Toxic Metabolite Formation
Research has identified that this compound can be further metabolized to 3-oxohexobarbital, which may exhibit different toxicological profiles. Understanding these pathways is vital for assessing the safety and potential adverse effects associated with hexobarbital use .
Glutathione Conjugation
A novel metabolic pathway involving the conjugation of this compound with glutathione has been discovered. This reaction leads to the formation of new metabolites that could play a role in detoxification processes within the liver, suggesting potential implications for drug-induced liver injury and therapeutic strategies against toxicity .
Case Study: Stereoselective Metabolism
A study conducted on rat liver microsomes demonstrated that (+)-hexobarbital was preferentially converted into β-3-hydroxyhexobarbital while (−)-hexobarbital yielded α-3-hydroxyhexobarbital. This stereoselective metabolism was further characterized by examining glucuronidation and dehydrogenation processes, establishing a foundation for future pharmacogenomic studies related to individual responses to barbiturates .
Case Study: Enzyme Characterization
Research has purified and characterized this compound dehydrogenases from various species including humans, rabbits, and guinea pigs. These enzymes exhibit distinct substrate specificities and cofactor requirements, emphasizing the importance of understanding interspecies differences in drug metabolism which can inform clinical practices and drug development strategies .
Data Tables
| Application Area | Description | Key Findings |
|---|---|---|
| Pharmacology | Role as a metabolite in sleep induction | Involvement in central nervous system modulation |
| Toxicology | Formation of potentially toxic metabolites | Identification of glutathione conjugation pathways |
| Enzyme Characterization | Purification of dehydrogenases from various species | Distinct substrate specificity among species |
| Stereoselective Metabolism | Differences in metabolism between hexobarbital enantiomers | Preference for specific hydroxy derivatives based on stereochemistry |
特性
分子式 |
C12H16N2O4 |
|---|---|
分子量 |
252.27 g/mol |
IUPAC名 |
5-(cyclohexen-1-yl)-1-hydroxy-3,5-dimethyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C12H16N2O4/c1-12(8-6-4-3-5-7-8)9(15)13(2)11(17)14(18)10(12)16/h6,18H,3-5,7H2,1-2H3 |
InChIキー |
CQIGOIONTHSZEA-UHFFFAOYSA-N |
SMILES |
CC1(C(=O)N(C(=O)N(C1=O)O)C)C2=CCCCC2 |
正規SMILES |
CC1(C(=O)N(C(=O)N(C1=O)O)C)C2=CCCCC2 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















